(-)-Carbovir
Overview
Description
Carbovir: is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has been extensively studied for its ability to inhibit HIV replication .
Mechanism of Action
Target of Action
Carbovir, also known as CBV, is primarily targeted towards the RNA-directed DNA polymerase . This enzyme, also known as reverse transcriptase, is crucial for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV) .
Mode of Action
Carbovir acts as a nucleoside reverse transcriptase inhibitor (NRTI) . It is metabolized into its active form, Carbovir triphosphate (CBV-TP), which is incorporated into the viral DNA by the reverse transcriptase enzyme . This incorporation leads to premature termination of the DNA chain, thereby inhibiting the replication of the virus .
Biochemical Pathways
Carbovir’s active form, CBV-TP, interferes with the normal functioning of the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA . By incorporating itself into the growing DNA chain, CBV-TP causes premature termination of DNA synthesis, disrupting the viral replication process .
Pharmacokinetics
The pharmacokinetics of Carbovir involve its metabolism to the active form, CBV-TP, which is sufficient to inhibit HIV reverse transcriptase . The half-life of CBV-TP in cells was found to be 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT), another antiretroviral drug . Unlike azt, cbv-tp levels declined without evidence of a plateau .
Result of Action
The primary result of Carbovir’s action is the inhibition of HIV replication. By causing premature termination of the viral DNA chain, Carbovir prevents the virus from multiplying within the host cells . This leads to a decrease in viral load and helps in controlling the progression of the disease .
Biochemical Analysis
Biochemical Properties
Carbovir plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves the modification of native nucleosides .
Cellular Effects
Carbovir has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby acting as an antiviral drug .
Molecular Mechanism
The mechanism of action of Carbovir is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Carbovir is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
Carbovir is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Carbovir and its effects on its activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through multiple routes. One common method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines. Another method involves the use of hydroxylactones, which are available in optically pure form from biocatalytic processes .
Industrial Production Methods: Industrial production of carbovir typically involves large-scale biotransformation processes using whole cell catalysts. These processes ensure high optical purity and efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: Carbovir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exist in multiple solid forms, each characterized by different physicochemical properties .
Common Reagents and Conditions:
Oxidation: Carbovir can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of carbovir, such as its triphosphate form, which is a potent inhibitor of HIV reverse transcriptase .
Scientific Research Applications
Carbovir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Carbovir is extensively studied for its antiviral properties, particularly against HIV.
Industry: Carbovir is used in the pharmaceutical industry for the production of antiviral medications.
Comparison with Similar Compounds
Carbovir is often compared with other nucleoside analogs such as:
Abacavir: Another carbocyclic nucleoside analog with similar antiviral properties.
Stavudine: A nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxyadenosine: Known for its antiviral activity.
Uniqueness: Carbovir is unique due to its high selectivity for HIV reverse transcriptase and its ability to inhibit viral replication without significantly affecting human cellular DNA polymerases .
Similar Compounds
- Abacavir
- Stavudine
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Brivudine
Properties
IUPAC Name |
2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYCIGJYCVRRK-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152861 | |
Record name | (-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-30-3, 118353-05-2 | |
Record name | (-)-Carbovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120443-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Carbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Carbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOVIR, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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